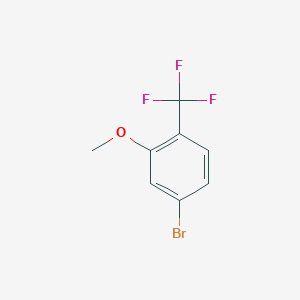

4-Bromo-2-methoxy-1-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-methoxy-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c1-13-7-4-5(9)2-3-6(7)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOPVNVACJOOAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30739492 | |

| Record name | 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30739492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944805-63-4 | |

| Record name | 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30739492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 5-Bromo-2-(trifluoromethyl)anisole

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a molecule's physicochemical and biological properties. Its high electronegativity, metabolic stability, and lipophilicity can profoundly influence a compound's binding affinity, membrane permeability, and pharmacokinetic profile. This guide provides an in-depth examination of 5-Bromo-2-(trifluoromethyl)anisole, a versatile chemical building block that embodies the strategic combination of a trifluoromethyl group for property modulation and a bromine atom that serves as a versatile handle for synthetic elaboration. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts and provide a narrative grounded in causality, explaining why this molecule is a valuable tool and how its features can be leveraged in complex synthetic campaigns aimed at discovering the next generation of therapeutics.

Molecular Identity and Physicochemical Profile

5-Bromo-2-(trifluoromethyl)anisole is an aromatic organic compound featuring an anisole (methoxybenzene) core. The key substituents, a bromine atom at position 5 and a trifluoromethyl group at position 2, define its reactivity and utility.

The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but is invaluable for tuning the electronic properties and lipophilicity of a parent molecule.[1] The bromine atom provides a reactive site for a wide array of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions.

Table 1: Core Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| Chemical Name | 5-Bromo-2-(trifluoromethyl)anisole | - |

| CAS Number | 944805-63-4 | [2] |

| Molecular Formula | C₈H₆BrF₃O | [2] |

| Molecular Weight | 255.03 g/mol | [2] |

| Purity (Typical) | ≥98% (by HPLC) | [2] |

| Appearance | Light yellow liquid (predicted) |[3] |

Synthesis Strategy: A Logic-Driven Approach

The synthesis of substituted aromatic compounds often relies on well-established, robust reaction pathways that allow for the precise installation of functional groups. A logical and field-proven approach to 5-Bromo-2-(trifluoromethyl)anisole would leverage a commercially available, appropriately substituted aniline precursor, followed by a Sandmeyer-type reaction.

Experimental Rationale: The Sandmeyer reaction is a cornerstone of aromatic synthesis for converting an amino group into a wide variety of functionalities, including halogens, via a diazonium salt intermediate. This method is often preferred for its reliability and the ready availability of aniline starting materials. The synthesis described for an analogous isomer, 3-Bromo-5-(trifluoromethyl)anisole, successfully employs this strategy, providing a validated template for our target molecule.[3]

Proposed Synthetic Workflow

The most direct synthetic route begins with 3-Methoxy-5-(trifluoromethyl)aniline. This precursor already contains the required methoxy and trifluoromethyl groups in the correct meta-relationship. The synthesis proceeds in two key stages: diazotization of the aniline followed by a copper-catalyzed bromination.

Sources

An In-Depth Technical Guide to 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene (CAS 944805-63-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene, a key building block in modern organic synthesis. With full editorial control, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in drug discovery and materials science.

Introduction and Molecular Overview

This compound, also known by synonyms such as 5-bromo-2-methoxybenzotrifluoride, is a substituted aromatic compound with the CAS number 944805-63-4. Its molecular structure, featuring a bromine atom, a methoxy group, and a trifluoromethyl group on a benzene ring, makes it a highly versatile intermediate in organic synthesis. The interplay of these functional groups dictates its reactivity, allowing for selective transformations at different positions of the aromatic core.

The trifluoromethyl group, a common motif in pharmaceuticals, enhances metabolic stability and lipophilicity of target molecules. The bromine atom serves as an excellent leaving group in a variety of cross-coupling reactions, providing a convenient handle for the construction of complex molecular architectures. The methoxy group, an electron-donating group, influences the regioselectivity of electrophilic aromatic substitution reactions. This unique combination of functional groups makes this compound a valuable precursor for the synthesis of novel therapeutic agents and advanced materials.

Figure 1: Structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of a compound is fundamental to its application in research and development. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| CAS Number | 944805-63-4 | [1] |

| Molecular Formula | C₈H₆BrF₃O | [1] |

| Molecular Weight | 255.03 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | Commercial Suppliers |

| Purity | ≥97% | Commercial Suppliers |

| XLogP3 | 3.5 | [1] |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons will appear as multiplets in the range of δ 7.0-7.5 ppm, with coupling patterns influenced by the bromine, methoxy, and trifluoromethyl substituents. The methoxy protons will present as a singlet around δ 3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms. The carbon attached to the trifluoromethyl group will be a quartet due to coupling with the fluorine atoms. The aromatic carbons will resonate in the region of δ 110-160 ppm. The methoxy carbon will appear around δ 56 ppm.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group, likely in the region of δ -60 to -65 ppm.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Synthesis Methodology: A Proposed Route

Figure 2: Proposed synthesis workflow for this compound.

Step-by-Step Proposed Protocol:

Materials:

-

3-Methoxybenzotrifluoride

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Sodium hydroxide solution (6 N)

-

Hydrochloric acid (concentrated)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzotrifluoride (1.0 equivalent) in anhydrous acetonitrile.

-

Bromination: To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise at room temperature. The reaction mixture is then stirred at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, remove the acetonitrile under reduced pressure. Suspend the resulting residue in dichloromethane.

-

Extraction: Wash the organic layer sequentially with a 6 N aqueous solution of sodium hydroxide, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent as it is a convenient and safer alternative to liquid bromine, providing a source of electrophilic bromine for aromatic substitution.

-

Acetonitrile: This polar aprotic solvent is selected for its ability to dissolve the reactants and facilitate the electrophilic aromatic substitution reaction.

-

Room Temperature: The reaction is proposed to be carried out at room temperature to control the regioselectivity and minimize the formation of polybrominated byproducts. The activating methoxy group directs the bromination to the ortho and para positions. The para position is sterically more accessible, leading to the desired product as the major isomer.

-

Aqueous Work-up: The washing steps with sodium hydroxide and brine are essential to remove any unreacted NBS, succinimide byproduct, and other water-soluble impurities.

-

Column Chromatography: This purification technique is crucial for isolating the desired product from any unreacted starting material and isomeric byproducts.

Key Reactions and Applications in Drug Development

The synthetic utility of this compound lies in its ability to participate in various cross-coupling reactions, which are fundamental to the construction of complex molecules in medicinal chemistry.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide to form a carbon-carbon bond. This compound is an excellent substrate for this reaction, allowing for the introduction of various aryl and vinyl groups.

Figure 3: Generalized Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and a base such as potassium carbonate (2.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents), to the flask.

-

Solvent Addition: Add a degassed mixture of a suitable solvent system (e.g., toluene/water 4:1 v/v).

-

Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours under the inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of arylamines from aryl halides, which are prevalent in a vast array of pharmaceuticals.

Sources

A Spectroscopic Guide to 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene: An In-depth Technical Analysis

This technical guide provides a comprehensive analysis of the spectral data for 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The causality behind experimental choices and the interpretation of spectral features are emphasized to provide a practical and authoritative resource.

Introduction

This compound is a substituted aromatic compound with a unique combination of functional groups that present a compelling case for spectroscopic analysis. The interplay of the electron-donating methoxy group, the electron-withdrawing trifluoromethyl group, and the sterically demanding bromine atom on the benzene ring results in a distinct and informative spectral fingerprint. Understanding these spectral characteristics is paramount for reaction monitoring, quality control, and the rational design of novel molecular entities. This guide will dissect the ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, and IR spectra, providing a detailed interpretation grounded in established spectroscopic principles.

Molecular Structure and Key Spectroscopic Features

The structural attributes of this compound are the primary determinants of its spectral properties. The substitution pattern on the benzene ring dictates the chemical shifts and coupling constants observed in NMR spectroscopy. The presence of bromine, with its characteristic isotopic distribution, provides a clear signature in mass spectrometry. The vibrational modes of the various functional groups, including the C-O-C ether linkage, C-F bonds, and the aromatic ring, are revealed by infrared spectroscopy.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

Experimental Protocol: NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended for optimal resolution and sensitivity.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans ensures full relaxation of the protons.

-

Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to simplify the spectrum by removing ¹H-¹³C coupling.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (1024-4096) is required.

-

Relaxation Delay (d1): A 2-second delay is generally sufficient.

-

Spectral Width: A spectral width of 0 to 220 ppm covers the chemical shift range of most organic compounds.

¹⁹F NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment, often without proton decoupling to observe ¹H-¹⁹F couplings.

-

Number of Scans: 32-64 scans are typically adequate.

-

Relaxation Delay (d1): A 1-2 second delay is used.

-

Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) is necessary due to the large chemical shift dispersion of fluorine.[1]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum reveals the number of different types of protons and their connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | d | 1H | H-5 |

| ~7.20 | dd | 1H | H-3 |

| ~6.90 | d | 1H | H-6 |

| ~3.90 | s | 3H | -OCH₃ |

Interpretation:

-

The aromatic region (δ 6.5-8.0 ppm) displays three distinct signals, consistent with the trisubstituted benzene ring.

-

The downfield doublet at ~7.50 ppm is assigned to the proton at the 5-position (H-5), which is ortho to the bromine atom and meta to the methoxy group.

-

The doublet of doublets at ~7.20 ppm corresponds to the proton at the 3-position (H-3), which is ortho to both the methoxy and trifluoromethyl groups.

-

The upfield doublet at ~6.90 ppm is assigned to the proton at the 6-position (H-6), which is ortho to the bromine and meta to the trifluoromethyl group.

-

The singlet at ~3.90 ppm with an integration of 3H is characteristic of the methoxy group protons.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-2 (C-O) |

| ~135 | C-4 (C-Br) |

| ~132 | C-5 |

| ~128 (q) | C-1 (C-CF₃) |

| ~125 (q) | -CF₃ |

| ~118 | C-3 |

| ~115 | C-6 |

| ~56 | -OCH₃ |

Interpretation:

-

The spectrum shows eight distinct carbon signals, corresponding to the eight carbon atoms in the molecule.

-

The signal at ~158 ppm is assigned to the carbon atom attached to the electron-donating methoxy group (C-2).

-

The carbon attached to the bromine atom (C-4) appears at ~135 ppm.

-

The carbon bearing the trifluoromethyl group (C-1) exhibits a quartet at ~128 ppm due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself also appears as a quartet at ~125 ppm.

-

The remaining aromatic carbon signals are assigned based on their expected chemical shifts influenced by the substituents.

-

The upfield signal at ~56 ppm is characteristic of the methoxy carbon.

¹⁹F NMR Spectral Data and Interpretation

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and electronic environment of the trifluoromethyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -62 | s | -CF₃ |

Interpretation:

-

The ¹⁹F NMR spectrum displays a single sharp singlet at approximately -62 ppm (relative to CFCl₃).[2] The singlet multiplicity indicates the absence of coupling to any neighboring protons or other fluorine atoms.

-

The chemical shift is consistent with a trifluoromethyl group attached to an aromatic ring. The electron-donating methoxy group ortho to the CF₃ group will slightly shield the fluorine nuclei, resulting in a shift that is slightly upfield compared to trifluoromethylbenzene itself.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly used for the analysis of relatively small organic molecules.

Sample Introduction: The sample can be introduced directly via a heated probe or through a gas chromatograph (GC-MS) for separation from any impurities.

EI-MS Parameters:

-

Ionization Energy: 70 eV is the standard energy for electron ionization, which provides reproducible fragmentation patterns.

-

Source Temperature: A source temperature of ~230 °C is typical.

-

Mass Range: A scan range of m/z 50-300 is appropriate to detect the molecular ion and key fragments.

Mass Spectrum Data and Interpretation

| m/z | Relative Intensity (%) | Assignment |

| 254/256 | 100/98 | [M]⁺ |

| 239/241 | 20/19 | [M - CH₃]⁺ |

| 225/227 | 15/14 | [M - CHO]⁺ |

| 175 | 40 | [M - Br]⁺ |

| 147 | 30 | [M - Br - CO]⁺ |

Interpretation:

-

Molecular Ion Peak: The most critical feature is the molecular ion peak. Due to the presence of one bromine atom, the molecular ion appears as a pair of peaks with a mass difference of 2 Da (m/z 254 and 256). The near 1:1 ratio of these peaks is a characteristic signature of a monobrominated compound, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[3]

-

Fragmentation Pattern: The fragmentation of this compound under electron impact is driven by the stability of the resulting fragments.

-

Loss of a Methyl Radical: A common fragmentation pathway for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) from the molecular ion, resulting in the peaks at m/z 239 and 241.

-

Loss of a Formyl Radical: Subsequent loss of a formyl radical (•CHO) can lead to the fragments at m/z 225 and 227.

-

Loss of a Bromine Radical: Cleavage of the C-Br bond, which is relatively weak, leads to the formation of a significant fragment at m/z 175, corresponding to the loss of the bromine radical (•Br).

-

Further Fragmentation: The fragment at m/z 175 can further lose a molecule of carbon monoxide (CO) to give the ion at m/z 147.

-

Caption: Key fragmentation pathways of this compound in EI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is the standard instrument for acquiring IR spectra.

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet: If the sample is a solid, a few milligrams can be finely ground with anhydrous potassium bromide (KBr) and pressed into a thin pellet.

-

Solution: The sample can be dissolved in a suitable solvent (e.g., CCl₄ or CS₂) and placed in a solution cell.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1600-1450 | Strong | Aromatic C=C stretch |

| 1250-1200 | Strong | Asymmetric C-O-C stretch (aryl-alkyl ether) |

| 1150-1050 | Strong | Symmetric C-O-C stretch |

| 1350-1150 | Very Strong | C-F stretch |

| 850-750 | Strong | C-H out-of-plane bend |

| ~600 | Medium | C-Br stretch |

Interpretation:

-

C-H Stretching: The absorptions in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations of the aromatic ring. The peaks between 2950-2850 cm⁻¹ are due to the C-H stretching of the methyl group in the methoxy substituent.[4]

-

Aromatic C=C Stretching: The strong absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the benzene ring.

-

C-O Stretching: Phenyl alkyl ethers typically show two strong C-O stretching bands.[5] The asymmetric C-O-C stretch appears at a higher frequency (1250-1200 cm⁻¹) and the symmetric stretch at a lower frequency (1150-1050 cm⁻¹).[6]

-

C-F Stretching: The trifluoromethyl group gives rise to very strong and characteristic C-F stretching absorptions in the 1350-1150 cm⁻¹ region. These bands are often the most intense in the spectrum.

-

C-H Bending: The strong bands in the 850-750 cm⁻¹ region are due to the out-of-plane C-H bending vibrations of the aromatic protons. The specific pattern can sometimes provide information about the substitution pattern.

-

C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, typically around 600 cm⁻¹.

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide demonstrates the power of modern analytical techniques in structural elucidation. The combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous assignment of the molecular structure, while mass spectrometry confirms the molecular weight and offers insights into its fragmentation behavior. Infrared spectroscopy complements this data by identifying the key functional groups present. This in-depth understanding of the spectral properties of this compound is invaluable for scientists working with this compound, ensuring its correct identification, purity assessment, and facilitating its use in the synthesis of more complex molecules.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Field, L. D., Li, H., & Magill, A. M. (2013).

- Gunther, H. (2013).

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of Ethers. [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

-

Reusch, W. (2013). Mass Spectrometry. Michigan State University Department of Chemistry. [Link]

-

Supporting Information for a scientific article providing NMR data for related compounds. [Link]

-

Bartleby. (n.d.). IR Spectrum of Anisole. [Link]

-

Chemguide. (n.d.). The M+2 peak in a mass spectrum. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

OpenStax. (2023). 18.8 Spectroscopy of Ethers. [Link]

-

Bartleby.com. (n.d.). IR Spectrum Of Anisole. [Link]

-

Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. [Link]

-

Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

Chemguide. (n.d.). The M+2 peak in a mass spectrum. [Link]

Sources

Scalable synthesis of 4-bromo-2-methoxy-1-(trifluoromethyl)benzene

An In-depth Technical Guide to the Scalable Synthesis of 4-bromo-2-methoxy-1-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive overview of scalable synthetic strategies for this compound, a key fluorinated building block in the pharmaceutical and agrochemical industries. We will dissect two primary synthetic routes: the electrophilic bromination of 2-methoxy-1-(trifluoromethyl)benzene and the Sandmeyer reaction starting from a substituted aniline. This document furnishes detailed experimental protocols, explains the chemical principles underpinning each step, and addresses critical considerations for process optimization and scale-up. The guide is intended for researchers, chemists, and process development professionals seeking robust and efficient methodologies for the synthesis of this valuable intermediate.

Introduction: Significance and Synthetic Challenges

This compound (CAS No. 944805-63-4) is a highly functionalized aromatic compound.[1] Its unique substitution pattern—a bromine atom for cross-coupling reactions, a methoxy group influencing electronic properties, and a trifluoromethyl group for enhancing metabolic stability and lipophilicity—makes it a sought-after intermediate in the synthesis of complex bioactive molecules.[2][3]

The primary challenge in its synthesis lies in achieving high regioselectivity. The benzene ring is substituted with groups that exert competing directing effects, necessitating precise control over reaction conditions to favor the formation of the desired isomer and simplify downstream purification on a large scale. This guide explores methodologies designed to overcome these challenges, focusing on scalability, safety, and efficiency.

Retrosynthetic Analysis and Strategic Overview

Two logical and industrially viable retrosynthetic pathways are considered for the target molecule. These strategies form the core of our investigation.

-

Strategy A: Electrophilic Aromatic Substitution. This approach involves the direct bromination of the precursor 2-methoxy-1-(trifluoromethyl)benzene. The key to this route is controlling the regioselectivity of the bromination reaction.

-

Strategy B: Diazotization and Sandmeyer Reaction. This classic transformation builds the molecule from an aniline precursor, 3-methoxy-4-(trifluoromethyl)aniline. The amino group is converted into a diazonium salt, which is subsequently displaced by a bromine atom using a copper(I) bromide catalyst.[4]

Caption: Retrosynthetic analysis of this compound.

Synthetic Route I: Electrophilic Bromination

Principle and Rationale

This route hinges on the electrophilic aromatic substitution of 2-methoxy-1-(trifluoromethyl)benzene. The regiochemical outcome is dictated by the directing effects of the substituents already on the ring:

-

Methoxy Group (-OCH₃): A strongly activating, ortho-, para-directing group due to its resonance-donating effect.

-

Trifluoromethyl Group (-CF₃): A strongly deactivating, meta-directing group due to its powerful inductive electron-withdrawing effect.

The positions ortho and para to the methoxy group are C6 and C4, respectively. The position meta to the trifluoromethyl group is C4. Both groups, therefore, direct the incoming electrophile (Br⁺) to the C4 position. This synergistic directing effect makes the formation of this compound the major product, which is highly advantageous for scalable synthesis.

Detailed Experimental Protocol

This protocol is adapted from standard bromination procedures of activated aromatic systems.[5]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methoxy-1-(trifluoromethyl)benzene | 176.14 | 50.0 g | 0.284 |

| N-Bromosuccinimide (NBS) | 177.98 | 51.5 g | 0.289 |

| N,N-Dimethylformamide (DMF) | 73.09 | 250 mL | - |

| Ethyl Acetate | 88.11 | 500 mL | - |

| Saturated Sodium Bicarbonate (aq.) | - | 200 mL | - |

| Brine | - | 200 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | 20 g | - |

Procedure:

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve 2-methoxy-1-(trifluoromethyl)benzene (50.0 g, 0.284 mol) in N,N-dimethylformamide (250 mL).

-

Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Add N-Bromosuccinimide (51.5 g, 0.289 mol, 1.02 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, pour the reaction mixture into 500 mL of ice-cold water and stir for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 250 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 200 mL) and brine (1 x 200 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear liquid.

Scalability and Optimization Insights

-

Brominating Agent: While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often preferred for large-scale operations.[6] NBS is a solid, making it easier and safer to handle than liquid bromine, and it helps to minimize the formation of polybrominated byproducts by maintaining a low concentration of Br₂ in situ.

-

Solvent: DMF is an effective polar aprotic solvent for this reaction.[6] On a large scale, alternative solvents like acetonitrile or a chlorinated solvent could be evaluated for easier work-up and recovery.

-

Temperature Control: The bromination of activated rings is exothermic. Maintaining a low temperature during the addition of the brominating agent is critical to prevent side reactions and ensure safety. A jacketed reactor with a reliable cooling system is essential for scale-up.

-

Byproduct Removal: The primary byproduct from using NBS is succinimide, which is water-soluble and easily removed during the aqueous work-up.

Synthetic Route II: Sandmeyer Reaction

Principle and Rationale

The Sandmeyer reaction is a powerful method for introducing a range of substituents, including halides, onto an aromatic ring via a diazonium salt intermediate.[4][7] This two-step process begins with the diazotization of a primary aromatic amine, followed by the copper(I)-catalyzed decomposition of the diazonium salt in the presence of a halide source.

-

Diazotization: The primary amine (3-methoxy-4-(trifluoromethyl)aniline) reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HBr), to form a highly reactive arenediazonium salt.[8] This reaction must be performed at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[8]

-

Halogen Substitution: The diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). The copper catalyst facilitates the release of nitrogen gas (N₂) and the formation of an aryl radical, which then abstracts a bromine atom from the copper complex to yield the final product.[9]

Caption: Workflow diagram for the Sandmeyer reaction synthesis.

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methoxy-4-(trifluoromethyl)aniline | 191.15 | 50.0 g | 0.262 |

| Hydrobromic Acid (48% aq.) | 80.91 | 150 mL | ~1.32 |

| Sodium Nitrite (NaNO₂) | 69.00 | 18.5 g | 0.268 |

| Copper(I) Bromide (CuBr) | 143.45 | 41.5 g | 0.289 |

| Diethyl Ether | 74.12 | 500 mL | - |

| Sodium Hydroxide (10% aq.) | 40.00 | 200 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | 20 g | - |

Procedure:

-

Diazotization:

-

In a 1 L beaker, suspend 3-methoxy-4-(trifluoromethyl)aniline (50.0 g, 0.262 mol) in hydrobromic acid (150 mL, 48%).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous mechanical stirring.

-

In a separate flask, dissolve sodium nitrite (18.5 g, 0.268 mol) in 50 mL of water and cool the solution to 0-5 °C.

-

Add the cold sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes, keeping the temperature strictly below 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).

-

Stir the resulting diazonium salt solution for an additional 20 minutes in the cold bath.

-

-

Sandmeyer Reaction:

-

In a separate 2 L three-necked flask equipped with a mechanical stirrer and a condenser, dissolve copper(I) bromide (41.5 g, 0.289 mol) in 100 mL of 48% hydrobromic acid. Heat the solution to 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution to the hot CuBr solution via a dropping funnel. The addition rate should be controlled to manage the vigorous evolution of nitrogen gas.

-

After the addition is complete, heat the reaction mixture to 80-90 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature. The product often separates as a dense oil.

-

Extract the mixture with diethyl ether (2 x 250 mL).

-

Wash the combined organic layers with 10% aqueous sodium hydroxide (2 x 100 mL) to remove any phenolic byproducts, followed by water (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation.

-

Scalability and Optimization Insights

-

Safety: Diazonium salts are thermally unstable and can be explosive when isolated in a dry state. They should always be kept in solution and used immediately. The decomposition step is highly exothermic and releases a large volume of nitrogen gas; therefore, adequate venting and cooling are paramount on a larger scale.

-

Catalyst: Copper(I) bromide is the standard catalyst. Its quality and stoichiometry are crucial for high yields.

-

Acid Choice: Using HBr for both the diazotization and as the solvent for the CuBr ensures a high concentration of bromide ions for the substitution reaction, minimizing the formation of phenol byproducts from reaction with water.

-

Process Control: Automation and careful monitoring of temperature and addition rates are essential for a safe and reproducible large-scale Sandmeyer reaction.

Comparative Analysis of Synthetic Routes

| Feature | Route I: Electrophilic Bromination | Route II: Sandmeyer Reaction |

| Starting Material | 2-Methoxy-1-(trifluoromethyl)benzene | 3-Methoxy-4-(trifluoromethyl)aniline |

| Regioselectivity | High (synergistic directing effects) | Excellent (structurally defined by precursor) |

| Number of Steps | 1 synthetic step | 2 synthetic steps (diazotization + substitution) |

| Key Reagents | NBS or Br₂ | NaNO₂, HBr, CuBr |

| Process Safety | Moderately exothermic; handling of bromine/NBS. | Highly exothermic N₂ evolution; unstable diazonium intermediate requires strict temperature control.[8] |

| Scalability | Generally more straightforward to scale. | Requires specialized equipment for handling potentially hazardous intermediates and off-gassing. |

| Yield | Typically good to excellent. | Good, but can be sensitive to reaction conditions. |

| Atom Economy | Moderate | Lower due to multiple reagents and formation of salt waste. |

Conclusion

Both electrophilic bromination and the Sandmeyer reaction are viable strategies for the synthesis of this compound.

For scalability and process simplicity , the electrophilic bromination of 2-methoxy-1-(trifluoromethyl)benzene (Route I) is the superior choice. The high intrinsic regioselectivity afforded by the synergistic directing groups minimizes the formation of isomers, simplifying purification. The use of NBS as a brominating agent enhances the safety and handling aspects of the process compared to elemental bromine.

The Sandmeyer reaction (Route II) offers excellent, unambiguous regioselectivity but introduces significant safety and handling challenges associated with the unstable diazonium salt intermediate. This route is a powerful tool but requires more stringent engineering controls for safe implementation at an industrial scale.

Ultimately, the choice of synthetic route will depend on the specific capabilities of the manufacturing facility, cost of starting materials, and the scale of production required. However, for a robust, safe, and efficient large-scale synthesis, the development and optimization of the electrophilic bromination pathway are highly recommended.

References

- BenchChem. (2025). Precursor-Based Bromination Strategies for 1-Bromo-4-(trifluoromethoxy)benzene.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthetic Utility.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthesis Applications.

- Alchemist-chem. (n.d.). 4-Bromo-2-Fluoro-1-Methoxybenzene | Properties, Uses, Safety Data & Supplier China.

-

Pundir, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]

-

Schlosser, M. (2006). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Available at: [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26985577, 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene.

- Smolecule. (2023). 1-Bromo-2-(methoxymethyl)-4-(trifluoromethyl)benzene.

- Guidechem. (n.d.). What are the background, preparation, and applications of (Trifluoromethoxy)benzene?.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Biosynth. (n.d.). 4-Bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene.

- PubChemLite. (2025). 2-bromo-4-methoxy-1-(trifluoromethyl)benzene.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775304, 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene.

- BLDpharm. (n.d.). 944901-07-9|2-Bromo-4-methoxy-1-(trifluoromethyl)benzene.

- BenchChem. (2025). Side product formation in the synthesis of 4-Bromo-1,2-dichlorobenzene.

- Google Patents. (n.d.). DE10065442A1 - Improved process for the preparation of 2-(4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene.

- ResearchGate. (n.d.). ChemInform Abstract: Sandmeyer Trifluoromethylation of Arenediazonium Tetrafluoroborates.

- ACS Publications. (2014). Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Bromo-2-Nitro-1-(Trifluoromethyl)Benzene: Properties and Applications.

- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 4-Bromo-2-methoxyphenol.

- Organic Syntheses. (n.d.). (z)-2-methoxy-1-phenylthio-1,3-butadiene.

- BenchChem. (n.d.). An In-depth Technical Guide to 1-Bromo-4-(trifluoromethyl)benzene-d4.

- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.

- Sigma-Aldrich. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene for synthesis.

- Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

- Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

- ChemicalBook. (2023). 4-Bromo-1-(methoxymethoxy)-2-(trifluoromethoxy)benzene.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- ACS Publications. (2025). Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates.

- National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.

- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- Advanced ChemBlocks. (n.d.). 1-bromo-2-methoxy-4-(trifluoromethyl)benzene 98%.

- BenchChem. (2025). Application Notes: Diazotization of 4-Amino-3-chlorobenzenesulfonic Acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775251, 1-Methoxy-2-(trifluoromethyl)benzene.

- Beilstein Journals. (2024). Copper-catalyzed multicomponent reaction of β-trifluoromethyl β-diazo esters enabling the synthesis of β-trifluoromethyl N,N-diacyl-β-amino esters.

- Wikipedia. (n.d.). Amine.

- AOBChem USA. (n.d.). This compound.

Sources

- 1. aobchem.com [aobchem.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. Buy 1-Bromo-2-(methoxymethyl)-4-(trifluoromethyl)benzene | 1646161-42-3 [smolecule.com]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene

Introduction: Compound Profile and Significance

4-Bromo-2-methoxy-1-(trifluoromethyl)benzene is a substituted aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research. Its unique trifluoromethyl, methoxy, and bromo functionalities make it a versatile building block in organic synthesis. The strongly electron-withdrawing trifluoromethyl group significantly influences the reactivity of the aromatic ring, while the bromo-substituent provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). These properties allow for the construction of complex molecular architectures, making it a valuable intermediate in the development of novel therapeutic agents and specialized chemicals.

However, the same chemical properties that make this compound synthetically useful also necessitate a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established safety principles and data. It is intended for researchers, chemists, and laboratory professionals who handle this or structurally similar reagents.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is the proactive identification of hazards and a realistic assessment of the associated risks. The primary hazards of this compound are categorized based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Classification

Based on available data, this compound is classified as follows:

-

Skin Irritation (Category 2) : Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation : May cause respiratory irritation.[1]

These classifications mandate specific handling procedures to minimize exposure and mitigate risk.

Toxicological Profile Summary

While comprehensive toxicological data for this specific molecule is not extensively published, the hazard classification points to localized irritant effects upon direct contact or inhalation.[1] The trifluoromethyl group itself is generally considered stable and not inherently toxic.[2] However, the overall toxicity is determined by the molecule as a whole. A critical, though less common, hazard associated with trifluoromethyl compounds is the potential for decomposition under high heat to release toxic and corrosive fumes, such as hydrogen fluoride (HF).[3] HF is extremely dangerous and requires specialized first aid.

Physical and Chemical Properties

A summary of the key physical and chemical properties is essential for a complete risk assessment.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrF₃O | PubChem[1] |

| Molecular Weight | 255.03 g/mol | PubChem[1] |

| CAS Number | 1514-11-0 | PubChem[1] |

| Appearance | Liquid (Typical) | General Chemical Supplier Data |

| Boiling Point | ~154-155 °C (for similar compound) | Sigma-Aldrich |

Note: Physical properties for this exact isomer may vary slightly. Data for structurally similar compounds is provided for estimation.

Section 2: The Hierarchy of Controls: A Systematic Approach to Safety

Effective safety management follows a "Hierarchy of Controls" to minimize exposure. This framework prioritizes the most effective control measures down to the least effective.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Elimination/Substitution: In a research context, eliminating the compound is not feasible. Substitution could be considered if a less hazardous reagent can achieve the same synthetic outcome.

-

Engineering Controls: This is the most critical and reliable protection measure. All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[4]

-

Administrative Controls: These include standard operating procedures (SOPs), proper labeling, and ensuring personnel are trained on the specific hazards of the chemical.

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering controls.

Section 3: Standard Operating Procedures (SOPs)

Required Personal Protective Equipment (PPE)

-

Eye and Face Protection : Wear chemical safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[5]

-

Skin Protection : A flame-retardant lab coat is required. Handle with chemically resistant gloves (e.g., nitrile) inspected prior to use.[6] For tasks with a higher risk of splashing, consider an apron and double-gloving.

-

Respiratory Protection : If working outside of a fume hood (a scenario that should be avoided) or if exposure limits are exceeded, a full-face respirator with appropriate cartridges must be used.[5]

Handling and Storage Protocol

-

Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the work area of any incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[7][8]

-

Aliquotting : When transferring the liquid, use a calibrated pipette or a syringe. Perform all transfers over a tray or secondary containment to catch any potential drips.

-

Reaction Setup : Add the reagent slowly to any reaction mixture. Be aware that the electron-withdrawing nature of the trifluoromethyl group can influence reaction kinetics.

-

Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from heat or ignition sources.[4]

-

Waste Collection : Collect all waste containing this compound in a clearly labeled, sealed hazardous waste container for disposal by the institution's Environmental Health and Safety (EHS) department.

Section 4: Emergency Procedures

Rapid and correct response during an emergency is critical. All personnel must be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers.

Exposure Response

-

Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, call a poison center or doctor.[7][8]

-

Skin Contact : Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[6][7] If skin irritation occurs, seek medical advice.[7]

-

Eye Contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.[6]

-

Ingestion : Rinse mouth with water. Do NOT induce vomiting. Immediately call a physician or poison control center.[9]

Spill Management Workflow

Sources

- 1. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. benchchem.com [benchchem.com]

- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 5. echemi.com [echemi.com]

- 6. angenechemical.com [angenechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Navigating the Solubility Landscape of 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene: A Technical Guide for Researchers

Introduction: Understanding the Significance of Solubility in Drug Discovery and Development

Physicochemical Properties and Molecular Structure of 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene

To understand the solubility of this compound, we must first examine its molecular architecture and inherent physicochemical properties. The structure is characterized by a benzene ring substituted with a bromine atom, a methoxy group, and a trifluoromethyl group. It is important to note that while the focus of this guide is this compound, readily available data for its isomer, 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene, from sources like PubChem, provides valuable insights into the expected properties of the target molecule due to their identical molecular formula and functional groups.

Table 1: Physicochemical Properties of 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene (Isomer)

| Property | Value | Source |

| Molecular Formula | C₈H₆BrF₃O | PubChem |

| Molecular Weight | 255.03 g/mol | PubChem |

| XLogP3 | 3.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

The presence of the electron-withdrawing trifluoromethyl group and the bromine atom, coupled with the electron-donating methoxy group, creates a molecule with a significant dipole moment and a complex electronic profile. The XLogP3 value of 3.5 for the isomer suggests a lipophilic character, indicating a preference for non-polar environments. The absence of hydrogen bond donors and the presence of a single acceptor (the oxygen in the methoxy group) will also play a crucial role in its interactions with different solvents.

Figure 1: 2D representation of this compound.

Theoretical Framework for Predicting Solubility

The age-old principle of "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. This principle is rooted in the nature of intermolecular forces between solute and solvent molecules. For this compound, we can anticipate its solubility based on the following considerations:

-

Polarity: The molecule possesses both polar (methoxy group, C-Br and C-F bonds) and non-polar (benzene ring, methyl group) regions. The trifluoromethyl group is strongly electron-withdrawing, creating a significant dipole. The overall polarity will determine its affinity for polar versus non-polar solvents. Generally, substituted benzenes with polar functional groups will show some solubility in polar organic solvents.

-

Intermolecular Forces: The primary intermolecular forces at play will be London dispersion forces, dipole-dipole interactions, and potentially weak hydrogen bonding with the oxygen of the methoxy group acting as an acceptor. Solvents that can engage in similar interactions are more likely to be effective.

-

Structural Effects: The substitution pattern on the benzene ring can influence crystal lattice energy in the solid state. A more irregular shape, as in the case of this 1,2,4-trisubstituted benzene derivative, may lead to less efficient crystal packing and, consequently, a lower melting point and potentially higher solubility compared to more symmetrical isomers.

4-Bromo-2-methoxy-1-(trifluoromethyl)benzene stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional substitution pattern—comprising an electron-donating methoxy group, an electron-withdrawing trifluoromethyl group, and a synthetically versatile bromine atom—makes it a valuable building block for complex molecular architectures. However, this same structural complexity necessitates a nuanced understanding of its chemical stability to ensure its integrity during storage and handling. This guide provides a detailed analysis of the factors governing the stability of this reagent and outlines best practices for its long-term storage, grounded in the principles of physical organic chemistry.

Section 1: Chemical and Physical Profile

A foundational understanding of a compound's physical properties is essential for its proper handling and storage. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-bromo-1-methoxy-2-(trifluoromethyl)benzene | PubChem[1] |

| CAS Number | 1514-11-0 | PubChem[1] |

| Molecular Formula | C₈H₆BrF₃O | PubChem[1] |

| Molecular Weight | 255.03 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid | ChemicalBook[2] |

| Boiling Point | 223 °C (for 4-Bromoanisole) | ChemicalBook[2] |

| Density | ~1.494 g/mL (for 4-Bromoanisole) | ChemicalBook[2] |

| Solubility | Insoluble in water; soluble in ethanol, ether | ChemicalBook[2] |

Note: Specific physical data for the title compound is limited; data for the closely related 4-Bromoanisole is provided for reference.

Section 2: Core Stability Analysis: A Mechanistic Perspective

The stability of this compound is not absolute but is rather a function of its environment and inherent chemical reactivity. The interplay between its three key functional groups dictates its potential degradation pathways.

The Influence of the Trifluoromethyl (-CF₃) Group

The -CF₃ group is a powerful sigma- and pi-electron-withdrawing substituent. This has two major consequences for stability:

-

Electronic Stabilization: It lowers the energy of the aromatic pi-system, making the benzene ring less susceptible to electrophilic attack.

-

Photochemical Instability: A significant body of research indicates that trifluoromethyl-substituted aromatic compounds can undergo photodegradation.[3] High-energy light (particularly UV) can induce C-F bond cleavage or reactions that lead to the formation of trifluoroacetic acid and fluoride anions as final products.[3] This dictates the need for storage in light-protected containers.

The Role of the Bromo (-Br) Substituent

The carbon-bromine bond is the most labile feature of the molecule under typical laboratory conditions.

-

Homolytic Cleavage: The C-Br bond is susceptible to homolytic cleavage when exposed to heat or UV light, which can generate radical species. These radicals are highly reactive and can initiate polymerization or other undesirable side reactions.

-

Nucleophilic Substitution and Cross-Coupling: The bromine atom is an excellent leaving group, a property exploited in synthetic reactions like Suzuki and Buchwald-Hartwig couplings.[4] However, this also means the compound is reactive toward strong nucleophiles, bases, and certain metals, even at ambient temperatures over long periods. This reactivity profile necessitates segregation from such materials during storage.

The Methoxy (-OCH₃) Group and Ether Linkage

The methoxy group is an electron-donating group, which modulates the electronic properties of the ring. The ether linkage (Ar-O-CH₃) is generally robust. However, like most ethers, it is susceptible to cleavage by strong acids, such as hydrobromic or hydroiodic acid, though this is not typically a concern under standard storage conditions.[5]

Section 3: Recommended Storage and Handling Protocols

Based on the mechanistic insights above, a multi-faceted approach to storage is required to preserve the purity and integrity of this compound.

Optimal Storage Conditions

The primary goal is to mitigate exposure to energy sources and incompatible chemical agents.

-

Temperature: Store in a cool environment, ideally refrigerated (2-8 °C). Avoid freezing, as this can cause water condensation upon warming. The rationale is to minimize the rate of any potential thermal decomposition pathways.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[6] This prevents potential oxidation and degradation from atmospheric moisture.

-

Light: Always store in an amber or opaque container to protect from light and prevent photochemical degradation.[7]

-

Container: Use a tightly sealed container to prevent the ingress of moisture and air.[8] A container with a PTFE-lined cap is recommended to prevent reaction with the cap liner.

Chemical Incompatibilities

To prevent hazardous reactions and sample degradation, this compound must be stored away from the following:

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[2][9]

-

Strong Bases and Nucleophiles: Can cause nucleophilic aromatic substitution or other undesired reactions.[6]

-

Strong Acids: May lead to ether cleavage or other acid-catalyzed degradation.[6][10]

-

Reducing Agents: May react with the bromo-substituent.[10][11]

Personal Protective Equipment (PPE)

Due to its hazardous nature, appropriate PPE is mandatory during handling.

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[8]

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile) and wear protective clothing.[8]

-

Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors, which may cause respiratory irritation.[1][8]

Section 4: Experimental Workflow for Stability Assessment

For critical applications, such as in drug development, verifying the stability of a reagent batch is a self-validating step. The following workflow provides a systematic approach to this assessment.

Caption: Workflow for assessing the stability of this compound.

Conclusion

While this compound is a stable compound under optimal conditions, its long-term integrity hinges on a proactive storage strategy. By understanding the inherent reactivity of its functional groups—the photosensitivity of the trifluoromethyl moiety and the lability of the carbon-bromine bond—researchers can implement protocols that effectively mitigate degradation. Storing this valuable reagent in a cool, dark, and inert environment, away from incompatible chemicals, is paramount to ensuring its reliability and performance in demanding synthetic applications.

References

-

Gomez-Ballesteros, M., et al. (2023). Photodegradation of Trifluoromethyl-Substituted Aromatic Compounds: Effect of Nitrogen Presence in Aromatic Rings. ACS EST Water. Retrieved from [Link]

-

4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. (n.d.). PubChem. Retrieved from [Link]

-

The Chemistry of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthetic Utility. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

m-BROMOANISOLE. (n.d.). LookChem. Retrieved from [Link]

-

4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet. (2024). Agilent Technologies. Retrieved from [Link]

-

Synthesis of trifluoromethyl arenes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

4-Bromoanisole. (2025). Chemsrc. Retrieved from [Link]

-

Exploring 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthesis Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene. (n.d.). PubChem. Retrieved from [Link]

-

Porter, R. S., & Cady, G. H. (1957). Trifluoromethyl Hypofluorite: Its Decomposition and its Reaction with Carbonyl Fluoride to Form Perfluorodimethyl Peroxide. Journal of the American Chemical Society. Retrieved from [Link]

-

4-BROMOANISOLE For Synthesis MSDS. (2016). Loba Chemie. Retrieved from [Link]

-

4-Bromo-1-fluoro-2-methoxybenzene. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromoanisole | 104-92-7 [chemicalbook.com]

- 3. SETAC Europe 35th Annual Meeting [setac.confex.com]

- 4. nbinno.com [nbinno.com]

- 5. manavchem.com [manavchem.com]

- 6. fishersci.com [fishersci.com]

- 7. lobachemie.com [lobachemie.com]

- 8. echemi.com [echemi.com]

- 9. 4-Bromoanisole | CAS#:104-92-7 | Chemsrc [chemsrc.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Reactivity profile of 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene

An In-Depth Technical Guide to the Reactivity Profile of 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene

Executive Summary

This compound is a highly functionalized aromatic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern, featuring a reactive bromine handle, an electron-donating methoxy group, and a potent electron-withdrawing trifluoromethyl group, creates a distinct electronic and steric environment. This guide provides a comprehensive analysis of the compound's reactivity, focusing on its utility in modern synthetic chemistry. The primary reactive pathway is centered on the carbon-bromine bond, which serves as an exceptionally versatile linchpin for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination. Furthermore, this bond enables the formation of potent organometallic intermediates, such as Grignard reagents, thereby unlocking a suite of nucleophilic transformations. Conversely, the guide explains the inherent limitations of this substrate towards electrophilic and nucleophilic aromatic substitution reactions, providing a complete and field-relevant reactivity profile for the practicing researcher.

Introduction to the Core Structure

Molecular Identity and Physicochemical Properties

The subject of this guide, this compound, is a substituted anisole derivative. Its structure and key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 4-bromo-1-methoxy-2-(trifluoromethyl)benzene | [1] |

| Common Synonyms | 4-Bromo-2-(trifluoromethyl)anisole, 5-Bromo-2-methoxybenzotrifluoride | [1] |

| CAS Number | 1514-11-0 | [1] |

| Molecular Formula | C₈H₆BrF₃O | [1] |

| Molecular Weight | 255.03 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

Electronic and Steric Landscape: An Analysis of Substituent Effects

The reactivity of this compound is dictated by the interplay of its three substituents on the aromatic ring. Understanding their individual and collective electronic effects is paramount to predicting its behavior in chemical transformations.

-

Trifluoromethyl Group (-CF₃) at C1: This is a powerful electron-withdrawing group (EWG) primarily through a strong negative inductive effect (-I). It significantly deactivates the benzene ring towards electrophilic attack and is a meta-director.

-

Methoxy Group (-OCH₃) at C2: This group exhibits a dual nature. It is electron-donating through resonance (+M effect) by delocalizing a lone pair of electrons into the ring, but electron-withdrawing through induction (-I effect) due to the oxygen's electronegativity. The resonance effect dominates, making it an overall activating group and an ortho, para-director.

-

Bromo Group (-Br) at C4: Halogens are weakly deactivating (-I > +M) and are ortho, para-directors. Most importantly, the C-Br bond is the principal site of reactivity for cross-coupling and organometallic transformations due to bromine's ability to act as an excellent leaving group.[2]

The synergy of these groups creates a molecule where the C-Br bond is primed for reactions like oxidative addition in catalytic cycles, while the aromatic ring itself is generally electron-poor and thus resistant to further electrophilic substitution.

Caption: Substituent effects on the benzene ring.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse Transformations

The most significant and widely exploited aspect of this molecule's reactivity profile is its participation in palladium-catalyzed cross-coupling reactions. The C-Br bond is an ideal handle for these transformations, which are foundational in modern drug discovery and materials science for constructing C-C and C-heteroatom bonds.[3]

Mechanistic Overview of the Catalytic Cycle

Most palladium-catalyzed cross-couplings proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step is highly dependent on the choice of palladium precursor, ligand, base, and solvent.

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester.[4] This reaction is prized for its mild conditions and high functional group tolerance.[5]

Causality and Field Insights: For a substrate like this compound, standard catalysts like Pd(PPh₃)₄ may be sufficient, but electron-rich and sterically hindered substrates often require more robust systems.[6] The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd(OAc)₂ or a pre-catalyst complex is often necessary to overcome the activation barrier for the rate-limiting oxidative addition step and prevent catalyst decomposition.[5][6] The choice of base (e.g., K₂CO₃, K₃PO₄) is critical for activating the boronic acid in the transmetalation step.

Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂ at 2 mol%, SPhos at 4 mol%).

-

Degassing: Seal the flask and evacuate and backfill with the inert gas at least three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed solvent mixture, typically toluene, 1,4-dioxane, or 2-MeTHF, often with a small amount of water (e.g., 4:1 organic:water), via syringe.[5][6]

-

Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C) for 4-24 hours.

-

Monitoring: Track the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed.

-

Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl compound.[6]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of aryl amines from aryl halides, a transformation of immense importance in medicinal chemistry.[7] This reaction has largely replaced harsher classical methods due to its broad substrate scope and functional group tolerance.[7]

Causality and Field Insights: This reaction is highly sensitive to the choice of ligand. The steric and electronic properties of the ligand stabilize the palladium catalyst and facilitate the crucial reductive elimination step that forms the C-N bond. For coupling with primary or secondary amines, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are typically required.[8] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is necessary to deprotonate the amine, allowing it to coordinate to the palladium center.[8][9]

Protocol: General Procedure for Buchwald-Hartwig Amination

-

Preparation: In a glovebox or under a robust inert atmosphere, charge an oven-dried reaction vessel with the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv).

-

Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction: Seal the vessel and heat with stirring to the required temperature (typically 80-120 °C) for the specified time (2-24 hours).

-

Monitoring: Monitor the reaction by LC-MS to confirm the consumption of the starting material.

-

Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl or water. Extract the product into an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the crude residue by silica gel chromatography to yield the pure arylamine product.

Formation of Organometallic Intermediates: Creating a Nucleophilic Center

An alternative reactivity pathway involves transforming the electrophilic C-Br bond into a nucleophilic carbon center through the formation of an organometallic reagent.

Grignard Reagent Formation and Subsequent Reactions

The reaction of this compound with magnesium metal generates the corresponding Grignard reagent, a powerful organomagnesium nucleophile.[10] This intermediate can then be reacted with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, esters) to form new C-C bonds.

Causality and Field Insights: The success of Grignard reagent formation is absolutely dependent on maintaining strictly anhydrous conditions.[11] Any trace of water will protonate and destroy the highly basic Grignard reagent.[10] All glassware must be flame- or oven-dried, and anhydrous solvents (typically THF or diethyl ether) must be used. Activation of the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane is often required to initiate the reaction on the metal surface.[11]

Caption: Workflow for Grignard reagent formation and reaction.

Protocol: Preparation of the Grignard Reagent

-

Apparatus Setup: Assemble a three-neck round-bottom flask, flame-dried under a stream of inert gas, equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Magnesium Activation: Place magnesium turnings (1.2 equiv) in the flask. Add a single crystal of iodine to activate the surface.[11]

-

Initiation: Dissolve this compound (1.0 equiv) in anhydrous THF. Add a small portion (~10%) of this solution to the magnesium turnings. A gentle exotherm and bubbling should indicate the start of the reaction. Gentle heating may be required.

-

Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[11]

-